5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid

Monoamine Oxidase B Enzyme Inhibition Neurological Research

Generic pyrrolidine building blocks often lack defined isomer identity, compromising assay reproducibility. 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid (CAS 304859-15-2) eliminates this uncertainty. • Validated 4-pyridinylmethyl isomer-distinct from 2- and 3-pyridinylmethyl analogs-ensures unambiguous SAR. • Documented inhibition: MAO-B Ki=3.0 µM; LDHA Ki=1.4 µM (non-competitive). • ≥95% purity with batch-to-batch consistency for reproducible results. • Balanced LogP (0.45) and PSA (70.5 Ų) support use as a permeability assay control.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 304859-15-2
Cat. No. B117685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid
CAS304859-15-2
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=NC=C2)C(=O)O
InChIInChI=1S/C11H12N2O3/c14-10-5-9(11(15)16)7-13(10)6-8-1-3-12-4-2-8/h1-4,9H,5-7H2,(H,15,16)
InChIKeyBCJSOSLBUXFEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic Acid: Overview and Research Use


5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidine carboxylic acid class, with the molecular formula C11H12N2O3 and a molecular weight of approximately 220.22 g/mol [1]. It features a 5-oxopyrrolidine core substituted at the nitrogen with a pyridin-4-ylmethyl group and a carboxylic acid at the 3-position . This compound is primarily utilized as a building block and as a reference ligand in medicinal chemistry research due to its defined structure and documented interactions with specific enzyme targets [2].

1

Enzyme inhibition reference ligand for MAO-B and LDHA studies

Reported moderate enzyme inhibition context; suitable for assay development

2

Heterocyclic building block with defined 4-pyridinylmethyl substitution

Supports structure-activity relationship (SAR) exploration and derivative design

3

Research-grade purity (≥95%) with patent-exemplified synthesis

May reduce batch-to-batch variability in dose-response studies

Why 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic Acid Cannot Be Substituted


While several pyrrolidine-3-carboxylic acid derivatives share the core structure, the position of the pyridinylmethyl substituent critically determines target binding selectivity. The 4-pyridinylmethyl isomer exhibits a distinct inhibition profile against monoamine oxidase isoforms and lactate dehydrogenase A, as documented in curated databases [1]. Substitution with 3-pyridinylmethyl (CAS 842958-29-6) or 2-pyridinylmethyl (CAS 845546-25-0) alters electronic and steric properties, potentially leading to different potency and selectivity outcomes that are not interchangeable in validated assays . Furthermore, the specific synthetic route and quality control measures, such as the ≥95% purity standard provided by certain vendors, ensure reproducible results that generic alternatives may not guarantee .

Isomer Mismatch 2- or 3-pyridinylmethyl isomers may shift MAO-B and LDHA selectivity profiles; electronic and steric differences are not interchangeable in validated assays.
Purity Variability Custom-synthesized analogs with unspecified purity may introduce byproducts that interfere with enzymatic readouts; a defined ≥95% threshold reduces experimental variability.
Synthetic Origin Compounds lacking a documented synthetic route may exhibit batch-dependent impurity profiles, limiting cross-study reproducibility.

Quantitative Differentiation Evidence for 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic Acid


MAO-B Inhibition Potency

The 4-pyridinylmethyl isomer demonstrates a Ki of 3.00 µM against human MAO-B in a competitive inhibition assay [1]. This potency, while moderate, provides a defined baseline for structure-activity relationship (SAR) studies when compared to more potent MAO-B inhibitors like selegiline (IC50 ~0.1 µM) or safinamide (IC50 ~0.05 µM). The data highlight that the 4-pyridinylmethyl substitution yields a distinct, quantifiable activity level suitable for use as a reference compound in assay development.

MAO-B Inhibition
Reported
Ki = 3.00 µM (human MAO-B)
Supports assay dynamic-range validation as a moderate-affinity reference compound.
Approximately 30-fold lower potency than selegiline; competitive inhibition context.
Monoamine Oxidase B Enzyme Inhibition Neurological Research

LDHA Inhibition: Non-competitive Profile

The compound acts as a non-competitive inhibitor of human recombinant LDHA with a Ki of 1.40 µM, as determined using varying concentrations of pyruvate substrate [1]. In comparison, the known LDHA inhibitor GSK2837808A exhibits an IC50 of 2.6 nM for LDHA and 43 nM for LDHB, representing a >500-fold higher potency . The non-competitive mechanism of action for the target compound is confirmed, offering a distinct kinetic profile that may be advantageous for mechanistic studies where strong inhibition is undesirable.

LDHA Inhibition
Reported
Ki = 1.40 µM (non-competitive)
Enables partial LDHA inhibition for cellular metabolism studies without full enzymatic arrest.
Non-competitive mechanism; distinct kinetic profile for mechanistic research.
Lactate Dehydrogenase A Cancer Metabolism Enzyme Kinetics

Physicochemical Properties: Lipophilicity and Polar Surface Area

The calculated partition coefficient (LogP) for 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid is 0.4526, with a polar surface area (PSA) of 70.5 Ų [1]. In contrast, the unsubstituted pyrrolidine-3-carboxylic acid has a lower LogP (approximately -0.5) and PSA around 60 Ų [2]. The presence of the pyridinylmethyl group increases lipophilicity, potentially improving membrane permeability compared to the parent acid, while maintaining a PSA suitable for oral bioavailability considerations.

Lipophilicity & PSA
Context-dependent
LogP = 0.45 | PSA = 70.5 Ų
Suggested improved passive permeability compared to unsubstituted core.
Calculated values; experimental validation required for permeability claims.
Lipophilicity Polar Surface Area ADME Profiling

Documented Synthetic Route and Patent Exemplification

The compound is explicitly disclosed in EP1180513 A1 (2002) as Referential Example 50, assigned to Takeda Chemical Industries [1]. This patent provides a defined synthetic pathway, including cyclization of precursors and purification steps, enabling reproducible preparation. In contrast, many pyrrolidine carboxylic acid analogs lack detailed patent exemplification, which may complicate sourcing and increase batch-to-batch variability for researchers requiring a well-characterized compound.

Synthetic Route
Data to verify
EP1180513 A1, Ref. Example 50
Patent-exemplified synthesis may reduce impurity risk and support reproducible preparation.
Class-level inference; specific batch characterization remains vendor-dependent.
Organic Synthesis Building Block Intellectual Property

Commercial Purity Specification

Reputable vendors supply 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid with a specified purity of ≥95% (typically by HPLC) . While this purity level is common for research-grade compounds, it exceeds the often unspecified or lower purity of custom-synthesized analogs (e.g., the 3-pyridinylmethyl isomer available at 95% but with limited batch analysis data) . The 95% threshold ensures minimal interference from byproducts in sensitive enzymatic assays.

Purity Specification
Specification review
≥95% (HPLC)
Consistent purity threshold supports reproducible enzymatic assay results.
Research-grade specification; confirm lot-specific COA for critical experiments.
Quality Control Analytical Chemistry Procurement

Application Scenarios for 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic Acid


MAO-B Assay Development and Validation

Given its moderate Ki of 3.0 µM against human MAO-B, this compound serves as an ideal reference inhibitor for establishing assay dynamic range and validating sensitivity. It provides a clear signal without fully saturating the enzyme, unlike highly potent inhibitors that may obscure assay linearity. [1]

LDHA Mechanistic and Kinetic Studies

The non-competitive inhibition profile (Ki = 1.4 µM) allows researchers to study the effects of partial LDHA inhibition on cellular metabolism, particularly in cancer cell lines, without causing complete enzymatic arrest. This is useful for delineating the enzyme's role in glycolysis and lactate production. [2]

Structure-Activity Relationship (SAR) Exploration

The well-defined chemical structure and documented synthetic route in EP1180513 make this compound a reliable starting point for designing derivatives. The 4-pyridinylmethyl group can be systematically modified to probe steric and electronic effects on MAO and LDHA binding pockets. [3]

ADME Profiling and Physicochemical Benchmarking

With a calculated LogP of 0.45 and PSA of 70.5 Ų, this compound exhibits a favorable balance between lipophilicity and polarity, making it a useful control in permeability assays (e.g., Caco-2) and for evaluating the impact of pyridyl substitution on passive diffusion. [4]

Application
Selection Property
Validation Focus
MAO-B assay development
Moderate inhibition affinity
Dynamic range and sensitivity validation
LDHA mechanistic studies
Non-competitive kinetic profile
Partial inhibition effects on glycolytic flux
SAR and derivative design
Defined 4-pyridinylmethyl substitution
Steric and electronic modulation of binding pockets
ADME permeability screening
Balanced LogP and PSA
Passive diffusion in cell-based permeability assays

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